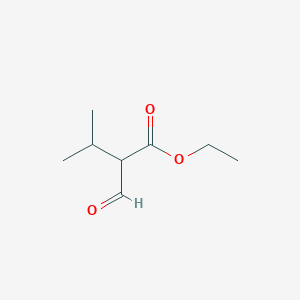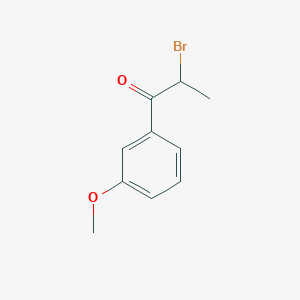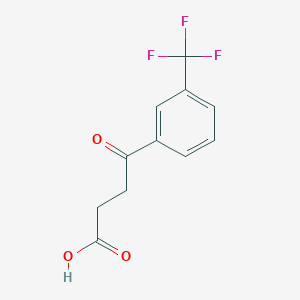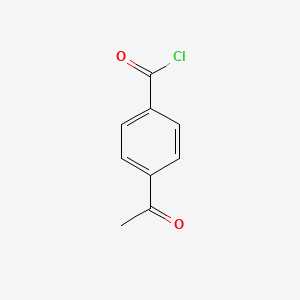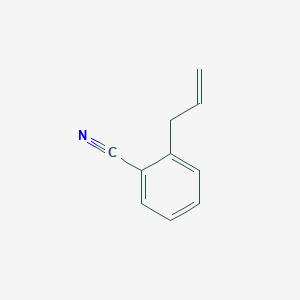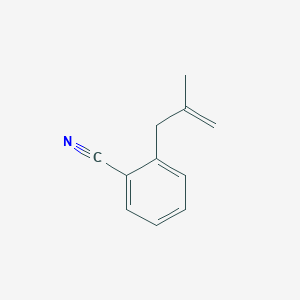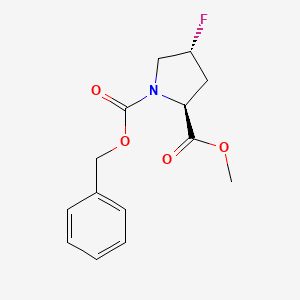
(2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate is C14H16FNO4 . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Physical And Chemical Properties Analysis
The physical and chemical properties of (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate include a molecular weight of 281.28000, a density of 1.267 g/cm3, and a boiling point of 382.901ºC at 760 mmHg . Other properties such as solubility, stability, and optical properties would need to be determined experimentally or through specialized databases.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Synthons for Dipeptidyl Peptidase IV Inhibitors : Derivatives of 4-fluoropyrrolidine, such as N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, have been synthesized and identified as useful synthons for the preparation of dipeptidyl peptidase IV inhibitors, which are significant in medicinal chemistry. These synthons have facilitated a reduction in the synthetic steps required to prepare 4-fluoropyrrolidine derivatives for medicinal applications, showcasing their importance in streamlining drug synthesis processes (Singh & Umemoto, 2011).
Organic Synthesis
Intramolecular Hydroamination : The compound has been involved in studies demonstrating its utility in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, leading to pyrrolidine derivatives. This reaction showcases its role in creating complex nitrogen-containing structures with potential applications in synthesizing biologically active molecules (Bender & Widenhoefer, 2005).
Antimicrobial Activity
Antitubercular Activity : Certain pyrrolo[1,2-a]quinoline derivatives, related in structural motif to the specified compound, have exhibited promising antitubercular activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. These findings underscore the potential of such derivatives in addressing the challenges posed by tuberculosis, especially with drug-resistant strains (Venugopala et al., 2020).
As Intermediates for Novel Compounds
Microwave-Assisted Synthesis : Microwave-assisted synthesis has been applied to 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, demonstrating the efficiency of this method in achieving high yields. These compounds have shown promising results in antimicrobial tests, with 1-acetyl-2-benzylpyrrolidine-2-carboxamide emerging as a potent product, illustrating the usefulness of these compounds in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGMTFRBRCTSR-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554771 | |
| Record name | 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
CAS RN |
72180-24-6 | |
| Record name | 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

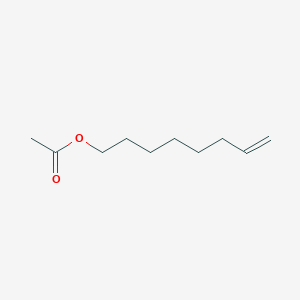
![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)
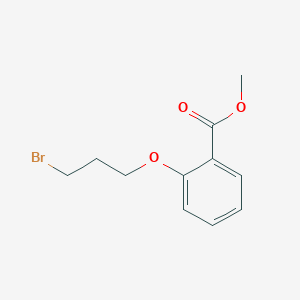
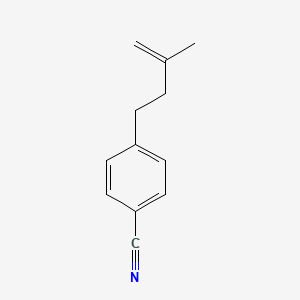
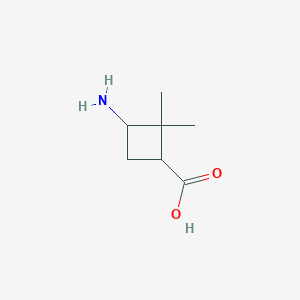
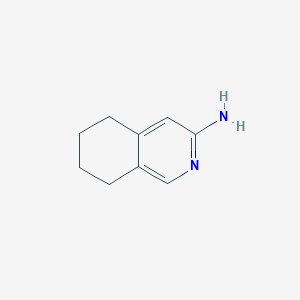
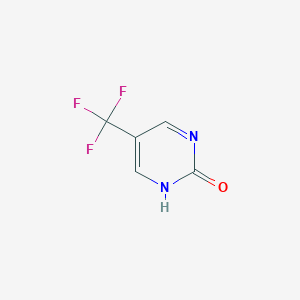
![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
